![molecular formula C18H21NO2 B2909635 3-methoxy-N-(4-phenylbutan-2-yl)benzamide CAS No. 432498-76-5](/img/structure/B2909635.png)
3-methoxy-N-(4-phenylbutan-2-yl)benzamide
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Overview
Description
3-methoxy-N-(4-phenylbutan-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals. This compound is also known as GW 501516 or Endurobol and has been extensively studied for its ability to activate PPAR-delta, a protein that plays a crucial role in regulating energy metabolism and lipid homeostasis.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(4-phenylbutan-2-yl)benzamide involves its ability to activate PPAR-delta, a protein that plays a crucial role in regulating energy metabolism and lipid homeostasis. This activation leads to an increase in fatty acid oxidation and glucose uptake, which results in improved energy metabolism and reduced lipid accumulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methoxy-N-(4-phenylbutan-2-yl)benzamide have been extensively studied in animal models and human clinical trials. It has been shown to improve insulin sensitivity, reduce inflammation, and increase endurance and muscle strength.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-methoxy-N-(4-phenylbutan-2-yl)benzamide is its ability to activate PPAR-delta without causing significant side effects. However, its use in lab experiments is limited due to its high cost and the need for specialized equipment and expertise.
Future Directions
There are several potential future directions for the research and development of 3-methoxy-N-(4-phenylbutan-2-yl)benzamide. These include exploring its potential applications in the treatment of metabolic disorders such as obesity and diabetes, investigating its anti-cancer properties, and developing more efficient synthesis methods to reduce its cost and increase its availability.
Conclusion
In conclusion, 3-methoxy-N-(4-phenylbutan-2-yl)benzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals. Its ability to activate PPAR-delta has been shown to have a wide range of therapeutic effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties. While its use in lab experiments is limited due to its high cost and the need for specialized equipment and expertise, there are several potential future directions for its research and development.
Synthesis Methods
The synthesis of 3-methoxy-N-(4-phenylbutan-2-yl)benzamide involves the reaction of 4-phenylbutan-2-amine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
3-methoxy-N-(4-phenylbutan-2-yl)benzamide has been extensively studied for its potential applications in medicine and pharmaceuticals. It has been shown to have a wide range of therapeutic effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
properties
IUPAC Name |
3-methoxy-N-(4-phenylbutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(11-12-15-7-4-3-5-8-15)19-18(20)16-9-6-10-17(13-16)21-2/h3-10,13-14H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXOFTBPXAKNEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202218 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methoxy-N-(4-phenylbutan-2-yl)benzamide |
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